2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-piperidin-1-ylquinazolin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14(20)9-11-4-5-13-12(8-11)15(17-10-16-13)18-6-2-1-3-7-18/h4-5,8,10H,1-3,6-7,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJVKXQAQFUVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677483 | |
| Record name | [4-(Piperidin-1-yl)quinazolin-6-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233025-87-0 | |
| Record name | [4-(Piperidin-1-yl)quinazolin-6-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Anthranilic Acid
Anthranilic acid (1 ) undergoes cyclization upon heating with formamide (2 ) at 120°C, yielding quinazolin-4(3H)-one (3 ) in high purity. Subsequent chlorination using phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF) produces 4-chloroquinazoline (4 ), a versatile intermediate for nucleophilic substitutions.
Functionalization at Position 6: Acetic Acid Side Chain
Introducing the acetic acid group at position 6 requires careful planning due to the electronic effects of the quinazoline ring. Two primary strategies emerge from the literature: sulfonation followed by alkylation and direct acylation .
Sulfonation and Subsequent Modification
Quinazolin-4(3H)-one undergoes sulfonation at position 6 using chlorosulfonic acid (ClSO₃H) at 60°C for 7 days, yielding 6-chlorosulfonylquinazolin-4(3H)-one (11 ). This intermediate reacts with amines or alcohols to introduce functional groups.
Piperidine Sulfonamide Intermediate
6-Chlorosulfonylquinazolin-4(3H)-one (11 ) reacts with piperidine in toluene under reflux, forming 6-(piperidin-1-ylsulfonyl)quinazolin-4(3H)-one (12b ). Chlorination of 12b with POCl₃ converts the 4-oxo group to chloride, yielding 4-chloro-6-(piperidin-1-ylsulfonyl)quinazoline (13b ).
Conversion to Acetic Acid
The sulfonyl group in 13b is replaced via nucleophilic displacement with a cyanomethyl group (using potassium cyanide), followed by hydrolysis to acetic acid.
Direct Acylation via Chloroethyl Intermediates
Anthranilic acid reacts with 3-chloropropionyl chloride to form 7 , which cyclizes with acetic anhydride to benzoxazinone 8 . Treatment with ammonium acetate introduces an amine, forming quinazolinone 9 . Hydrolysis of the chlorinated side chain yields the acetic acid derivative.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonation-Alkylation | Sulfonation, SNAr, hydrolysis | 50–60 | High regioselectivity at position 6 | Multi-step, harsh sulfonation conditions |
| Direct Acylation | Acylation, cyclization, hydrolysis | 40–50 | Fewer steps | Lower yield due to side reactions |
Characterization and Validation
Critical intermediates and the final product are validated via:
-
NMR : Distinct peaks for piperidine protons (δ 1.4–2.6 ppm) and acetic acid (δ 3.7–4.1 ppm).
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Mass Spectrometry : Molecular ion peaks matching expected masses (e.g., m/z 293 for 12b ).
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IR Spectroscopy : Carboxylic acid C=O stretch at 1700–1720 cm⁻¹.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
The quinazoline scaffold, which includes 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid, has been extensively studied for its diverse biological activities.
Anticancer Properties
Quinazoline derivatives are known for their anticancer properties, primarily due to their ability to inhibit tyrosine kinase receptors that are overexpressed in various cancers such as breast, ovarian, colon, and prostate cancer. For instance, compounds that incorporate the quinazoline structure have shown promising results in inhibiting cancer cell lines like HepG2 and MCF-7 with IC50 values indicating significant potency against these cell types .
Enzyme Inhibition
The compound has also been explored as a potential inhibitor of p21-activated kinase 4 (PAK4), which is implicated in cancer cell proliferation and survival. A series of quinazoline derivatives demonstrated significant inhibitory activity against PAK4 with IC50 values below 1 μM, indicating strong potential for further development as anticancer agents .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions including the formation of the quinazoline core followed by functionalization at the acetic acid position. Recent advancements have introduced more efficient synthetic routes that enhance yield and purity.
Synthetic Pathways
Recent literature highlights various synthetic strategies for quinazoline derivatives:
- Fusion Reactions : The initial formation of the quinazoline nucleus can be achieved through fusion reactions involving anthranilic acid and appropriate coupling agents .
- Amidation Techniques : Following the formation of the core structure, amidation techniques are often employed to introduce piperidine moieties effectively .
Case Study: Anticancer Activity
A notable study evaluated a series of quinazoline derivatives including this compound against various cancer cell lines. The results indicated that modifications at specific positions on the quinazoline ring could significantly enhance anticancer activity. For example, compounds with additional substituents at positions 2 and 3 showed improved potency against HepG2 and MCF-7 cell lines, with some derivatives exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 18.79 |
| Compound B | MCF-7 | 13.46 |
| Doxorubicin | HepG2 | 8.55 |
Case Study: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of quinazoline derivatives, showcasing that specific modifications led to selective inhibition of butyrylcholinesterase over acetylcholinesterase, relevant for Alzheimer's disease treatment . The compound exhibited an IC50 of 5.12 µM against butyrylcholinesterase, demonstrating its potential therapeutic application in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, which is a key regulatory system for bacterial communication and biofilm formation . This inhibition can reduce bacterial virulence and resistance to antibiotics.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Weights
Key Observations:
Substituent Diversity :
- The target compound lacks the cyclopropyl or fluorinated groups seen in analogs like those in , which are introduced to modulate steric effects and metabolic stability.
- Ethyl or ethoxycarbonyl esters in analogs (e.g., ) improve lipophilicity but require hydrolysis to release the active carboxylic acid form.
Molecular Weight Trends :
- The isoindoloquinazoline derivative has a lower molecular weight (308.29) due to its fused ring system, whereas piperidine-containing analogs range from 461.3 to 630.3, reflecting increased complexity.
Synthetic Complexity :
- The target compound’s synthesis likely follows routes similar to Reference Example 179 , involving piperidine coupling and acetic acid functionalization. By contrast, fluorinated analogs require additional steps, such as BH3·Me2S-mediated reductions .
Pharmacological Implications
While biological activity data for the target compound are absent in the evidence, insights can be extrapolated from its analogs:
- Neurotensin Receptor Agonism : Methoxyphenyl-piperidine substituents (as in ) are critical for NTSR1 binding, suggesting the target compound’s piperidine moiety may confer similar receptor interactions.
- Carboxylic Acid vs. Ester : The free acetic acid group in the target compound may improve aqueous solubility compared to esterified analogs (e.g., ), but could limit blood-brain barrier penetration.
Biological Activity
2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound integrates both quinazoline and piperidine structures, which may contribute to its unique biological profiles.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Properties : The compound has demonstrated the ability to inhibit quorum sensing in Pseudomonas aeruginosa, which is crucial for bacterial communication and biofilm formation. This inhibition can potentially reduce the virulence of bacterial infections.
- Anticancer Activity : Preliminary studies indicate that similar compounds with quinazoline scaffolds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. While specific data on this compound's anticancer efficacy is limited, its structural analogs show promise in inhibiting pathways such as EGFR and PI3K/AKT/mTOR, which are vital in cancer cell proliferation .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Quorum Sensing Inhibition : By disrupting the signaling pathways that regulate bacterial communication, this compound may prevent biofilm formation, making bacteria more susceptible to antibiotics.
- Cell Cycle Arrest and Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by arresting the cell cycle at critical checkpoints. For instance, quinazoline derivatives have been reported to induce G0/G1 phase arrest in A549 cells, leading to increased apoptosis .
Research Findings and Case Studies
Several studies have explored the biological activities of quinazoline derivatives, providing insights into the potential of this compound.
Table 1: Biological Activities of Quinazoline Derivatives
Q & A
Synthesis and Optimization
Basic: What are the established synthetic routes for 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid? The compound is typically synthesized via multi-step reactions involving quinazoline core formation followed by piperidine substitution. Key steps include:
- Quinazoline scaffold assembly : Starting with substituted anthranilic acid derivatives, cyclization using reagents like hydrazine hydrate or urea forms the quinazolinone intermediate .
- Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination introduces the piperidine moiety .
- Acetic acid side-chain incorporation : Alkylation or ester hydrolysis introduces the acetic acid group .
Critical parameters : Reaction temperature (e.g., reflux in ethanol), solvent polarity, and catalyst selection (e.g., cesium carbonate for SN2 reactions) influence yield .
Advanced: How can computational methods optimize the synthesis of this compound? Modern approaches integrate quantum chemical calculations (e.g., density functional theory) to predict transition states and reaction pathways. For example:
- Reaction path searches : Identify energetically favorable routes for piperidine coupling .
- Machine learning : Analyze experimental datasets to predict optimal solvent-catalyst combinations .
- Feedback loops : Computational models refine experimental conditions iteratively, reducing trial-and-error efforts .
Structural Characterization
Basic: What analytical techniques confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., piperidine protons at δ 1.5–2.5 ppm, acetic acid carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching CHNO) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and 2500–3300 cm (carboxylic acid O-H) validate functional groups .
Advanced: How to resolve discrepancies in spectral data during characterization?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperidine ring protons) .
- X-ray crystallography : Provides definitive confirmation of stereochemistry and crystal packing .
- Statistical validation : Use multivariate analysis to cross-validate spectral datasets against synthetic intermediates .
Purity and Impurity Profiling
Basic: How is purity assessed for this compound?
- HPLC/UV-Vis : Quantify main peak area (>95% purity) using C18 columns and acetonitrile/water gradients .
- TLC : Monitor reaction progress with silica plates and UV visualization .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: What strategies mitigate impurities during synthesis?
- Byproduct identification : LC-MS/MS detects trace impurities (e.g., unreacted intermediates or oxidation byproducts) .
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., stoichiometry, pH) to suppress side reactions .
- Chromatographic purification : Use preparative HPLC with ion-pair reagents (e.g., trifluoroacetic acid) for challenging separations .
Biological Activity Evaluation
Basic: How is the compound screened for biological activity?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (e.g., kinase assays) .
- Cytotoxicity : MTT assays assess cell viability in cancer lines (e.g., IC determination) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Scaffold diversification : Introduce substituents (e.g., halogens, methoxy groups) at quinazoline C-2 or piperidine N-1 .
- Molecular docking : Predict binding affinity to targets (e.g., EGFR kinase) using AutoDock or Schrödinger .
- Pharmacokinetic profiling : Assess logP, solubility, and BBB permeability via in silico models (e.g., SwissADME) .
Stability and Formulation
Basic: What are the stability profiles under varying conditions?
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C common for quinazolines) .
- pH stability : Monitor degradation in buffers (pH 1–13) via HPLC; carboxylic acid group may hydrolyze under strong bases .
Advanced: How to improve bioavailability through formulation?
- Salt formation : Convert acetic acid to sodium salt for enhanced aqueous solubility .
- Nanoparticle encapsulation : Use PLGA or liposomes to increase circulation time .
- Co-crystallization : Engineer co-crystals with coformers (e.g., nicotinamide) to stabilize the amorphous phase .
Data Contradiction and Reproducibility
Basic: How to address inconsistent biological activity across studies?
- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration) .
- Batch variability : Characterize multiple synthetic batches via NMR and HPLC to ensure consistency .
Advanced: What computational tools reconcile conflicting mechanistic data?
- Pathway analysis : Systems biology models (e.g., COPASI) integrate enzyme kinetics and omics data .
- Bayesian statistics : Quantify uncertainty in conflicting datasets to prioritize hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
